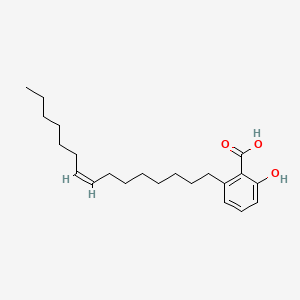

2-Hydroxy-6-(pentadec-8-en-1-yl)benzoic acid

Description

Natural Occurrence and Isomeric Diversity of Ginkgolic Acids

While Ginkgolic acids are most prominently associated with Ginkgo biloba, they have also been reported in other plant species such as Myrcia multiflora and Ozoroa insignis. nih.gov In Ginkgo biloba, GAs are found primarily in the leaves and seeds, with the highest concentrations noted in the exotesta of the seeds. nih.govresearchgate.networldscientific.com

The structural diversity of ginkgolic acids arises from variations in the length of their alkyl or alkenyl side chains, which are attached at the ortho position to the carboxyl group, and the number of double bonds within these chains. nih.govresearchgate.netacs.org These variations result in a series of homologous compounds. Within Ginkgo biloba extracts, at least six distinct forms of ginkgolic acids have been identified. nih.govresearchgate.networldscientific.com Typical ginkgolic acids feature side chains ranging from 13 to 17 carbon atoms with zero to two double bonds. acs.orgnih.gov

Key isomeric forms studied in academic research include those with saturated and unsaturated side chains of varying lengths. For instance, Ginkgolic acid C15:1, possessing a 15-carbon chain with one double bond, is frequently reported as the most prevalent isomer in Ginkgo biloba extracts. nih.govresearchgate.networldscientific.com Another notable isomer is Ginkgolic acid C17:1, which has a 17-carbon chain with one double bond. thegoodscentscompany.comscbt.combertin-bioreagent.com

The following table summarizes some of the commonly studied ginkgolic acid isomers based on their side chain structure:

| Ginkgolic Acid Isomer | Side Chain Length (carbons) | Number of Double Bonds |

| Ginkgolic acid C13:0 | 13 | 0 |

| Ginkgolic acid C15:0 | 15 | 0 |

| Ginkgolic acid C15:1 | 15 | 1 |

| Ginkgolic acid C17:1 | 17 | 1 |

| Ginkgolic acid C17:2 | 17 | 2 |

Academic Significance as Secondary Metabolites in Ginkgo biloba

Ginkgolic acids are significant secondary metabolites in Ginkgo biloba, contributing to the plant's complex chemical profile alongside other notable compounds like terpene trilactones (ginkgolides and bilobalide) and flavonoids. researchgate.netnih.govnih.govmdpi.com Secondary metabolites are compounds that are not directly involved in the normal growth, development, or reproduction of an organism but often play a role in ecological interactions, such as defense mechanisms.

Academic research has explored various biological activities associated with ginkgolic acids. Studies have indicated that ginkgolic acids can act as inhibitors of SUMOylation, a post-translational modification process. nih.govresearchgate.networldscientific.com This inhibitory activity has been linked to potential antitumor effects, which are being investigated through multiple pathways. nih.govresearchgate.networldscientific.com

Furthermore, research findings suggest that ginkgolic acids possess other biological properties, including anti-inflammatory, antibacterial, and antiviral activities. nih.govresearchgate.networldscientific.comnih.gov For example, Ginkgolic acid C17:1 has demonstrated antibacterial activity against certain bacteria, such as enterohemorrhagic E. coli O157:H7, by inhibiting biofilm formation. bertin-bioreagent.com Academic studies have also explored the potential of ginkgolic acids to inhibit specific enzymes. Research has shown their activity as multi-target inhibitors of key enzymes involved in pro-inflammatory lipid mediator biosynthesis, such as mPGES-1. frontiersin.org Additionally, Ginkgolic acid (C13:0) has been investigated for its tyrosinase inhibitory activity. acs.org

The presence and study of ginkgolic acids as secondary metabolites highlight the intricate biochemistry of Ginkgo biloba and provide avenues for further academic investigation into the potential applications of these compounds.

Structure

3D Structure

Properties

CAS No. |

22910-60-7 |

|---|---|

Molecular Formula |

C22H34O3 |

Molecular Weight |

346.5 g/mol |

IUPAC Name |

2-hydroxy-6-[(E)-pentadec-8-enyl]benzoic acid |

InChI |

InChI=1S/C22H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-17-15-18-20(23)21(19)22(24)25/h7-8,15,17-18,23H,2-6,9-14,16H2,1H3,(H,24,25)/b8-7+ |

InChI Key |

YXHVCZZLWZYHSA-BQYQJAHWSA-N |

Isomeric SMILES |

CCCCCC/C=C/CCCCCCCC1=C(C(=CC=C1)O)C(=O)O |

Canonical SMILES |

CCCCCCC=CCCCCCCCC1=C(C(=CC=C1)O)C(=O)O |

Appearance |

Solid powder |

melting_point |

45.3 - 48 °C |

Other CAS No. |

22910-60-7 |

physical_description |

Solid |

Pictograms |

Irritant |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Ginkgoic acid; AK-46666; AK46666; AK 46666; HY-N0077; HYN0077; HY N0077 |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of Ginkgolic Acids

Precursor Utilization in Ginkgolic Acid Biosynthesis

The synthesis of ginkgolic acids is understood to involve precursors that provide both the aromatic ring and the long-chain alkyl or alkenyl group. Studies indicate that palmitic acid (FA 16:0) and palmitoleic acid (FA 16:1) are precursors detected during episperm development and show regular changes in content. researchgate.netbsb-muenchen.deresearchgate.net These fatty acids initially contain the necessary alkyl side chains for ginkgolic acid synthesis. nih.govfrontiersin.org The formation of free palm-oleyl CoA and oleyl CoA, generated from malonyl CoA/acetyl CoA through fatty acid synthesis, is considered a preliminary step in the pathway. nih.govfrontiersin.org

Polyketide Pathway Contributions to Ginkgolic Acid Formation

Ginkgolic acids are considered to be biosynthesized via the polyketide pathway. thieme-connect.com Following the formation of the long-chain fatty acid precursor, several condensation reactions are thought to occur to generate different types of ginkgolic acids. nih.govfrontiersin.org Type III polyketide synthase (PKS III) proteins are considered key rate-limiting enzymes in this process. nih.govfrontiersin.org These enzymes are capable of reacting directly with acyl-CoA substrates. nih.govfrontiersin.org While chalcone (B49325) synthase (CHS) and stilbene (B7821643) synthase (STS) are typical representatives of the PKS III family, studies have identified specific PKS enzymes in Ginkgo biloba potentially involved in ginkgolic acid biosynthesis. nih.govfrontiersin.orgthieme-connect.com For instance, GbPKS2 did not accept 4-coumaroyl-CoA like CHS but selected palmitoleoyl-CoA, an expected starter substrate for ginkgolic acid biosynthesis, to produce triketide pyrone. thieme-connect.com Although GbPKS2 did not directly synthesize ginkgolic acid, its ability to utilize long-chain acyl-CoA is notable as such PKSs are rarely found. thieme-connect.com

Genetic and Transcriptional Regulation of Ginkgolic Acid Biosynthesis

The regulatory mechanisms governing ginkgolic acid biosynthesis are being investigated through approaches such as combined metabolome and transcriptome analysis. researchgate.netbsb-muenchen.deresearchgate.net Several enzyme-encoding genes have been identified as positively associated with ginkgolic acid biosynthesis, including a ketoacyl-CoA synthase gene (GbKCS5) and two long-chain acyl-CoA synthase genes (GbAcsl4 and GbAcsl7). researchgate.netbsb-muenchen.deresearchgate.net Co-expression analysis suggests that these genes may be regulated by transcription factors, with bHLH transcription factors potentially exerting negative regulation and MYB transcription factors potentially exerting positive regulation. researchgate.netbsb-muenchen.deresearchgate.net

Furthermore, the endogenous level of jasmonic acid (JA) in Ginkgo episperm has shown a strong association with candidate ginkgolic-acid-related genes and metabolites, suggesting JA may be an important regulator. researchgate.netbsb-muenchen.deresearchgate.net Exogenous application of JA has been shown to improve the expression of genes like GbMYB14, GbKCS5, GbAcsl4, and GbAcsl7, while inhibiting most Gb-bHLH genes, leading to a proposed significant increase in ginkgolic acid content. researchgate.netbsb-muenchen.deresearchgate.net This indicates that JA can alter the expression levels of genes associated with ginkgolic acids and enhance their production. researchgate.netbsb-muenchen.deresearchgate.net

Studies have also revealed a relationship between large introns in genes and the biosynthesis of secondary metabolites in Ginkgo biloba seeds, with genes containing large introns related to secondary metabolite synthesis showing higher expression and expression stability. nih.govfrontiersin.org The ACSL gene family, involved in transmembrane transport, has shown significant intron length expansion. nih.govfrontiersin.org

Comparative Biosynthesis with Other Ginkgo biloba Metabolites

Ginkgo biloba produces a variety of secondary metabolites, including flavonoids and terpene trilactones, in addition to ginkgolic acids. nih.govfrontiersin.orgmdpi.comphcogrev.comresearchgate.net While ginkgolic acids are unique phenolic lipids, flavonoids are ubiquitous in plants and their synthetic pathway is relatively well-understood, primarily involving the phenylpropanoid and flavonoid biosynthesis pathways starting from L-phenylalanine. frontiersin.orgmdpi.commdpi.com Terpene trilactones, such as ginkgolides and bilobalide, are another unique class of metabolites in Ginkgo, synthesized via the mevalonate (B85504) (MVA) and 2-C-methyl-D-erythritol-4-phosphate (MEP) pathways. nih.govfrontiersin.orgphcogrev.comresearchgate.net

Compared to the extensive research on flavonoid biosynthesis, the detailed biosynthetic mechanism of ginkgolic acids has lagged behind. nih.govfrontiersin.org However, multi-omics studies are helping to reveal the metabolic and transcriptional landscape of secondary metabolite synthesis in Ginkgo biloba seeds, allowing for a comparative understanding of the pathways. nih.govfrontiersin.org While flavonoids and terpene trilactones have distinct biosynthetic origins and pathways (phenylpropanoid/flavonoid pathway for flavonoids and MVA/MEP pathways for terpenoids), ginkgolic acids are synthesized via a polyketide pathway utilizing fatty acid precursors. nih.govfrontiersin.orgthieme-connect.commdpi.comphcogrev.comresearchgate.netmdpi.com Despite these differences in core pathways, there can be complex interactions and regulatory overlaps influencing the accumulation of various secondary metabolites within the plant. nih.govfrontiersin.orgresearchgate.net

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| Ginkgolic acid (General) | 5281979 |

| 6-[(8Z)-Pentadecenyl]-salicylic acid (GA 15:1) | 5280724 |

| 2-hydroxy-6-pentadecylsalicylic acid (GA 15:0) | 111698 |

| 5-(8-Pentadecenyl)-1, 3-benzenediol (Bilobol 15:1) | 102445 |

| Palmitic acid (FA 16:0) | 985 |

| Palmitoleic acid (FA 16:1) | 445638 |

| Malonyl-CoA | 5281883 |

| Acetyl-CoA | 444093 |

| L-phenylalanine | 614 |

| Quercetin | 5280343 |

| Kaempferol | 5280863 |

| Isorhamnetin | 5281654 |

| Bilobalide | 102954 |

| Ginkgolide A | 101964 |

| Ginkgolide B | 96442 |

| Ginkgolide C | 135332 |

| Ginkgolide J | 123051 |

| Jasmonic acid | 5280372 |

Interactive Data Table Example:

Below is an example of how data on the association between genes and ginkgolic acid GA 15:1 could be presented in an interactive table, based on the search results.

| Gene Name | Associated Ginkgolic Acid Form | Association Type |

|---|---|---|

| GbKCS5 | GA 15:1 | Positive |

| GbAcsl4 | GA 15:1 | Positive |

| GbAcsl7 | GA 15:1 | Positive |

This table illustrates the positive association identified between specific enzyme-encoding genes and the biosynthesis of GA 15:1, a major ginkgolic acid form. researchgate.netbsb-muenchen.deresearchgate.net Further research findings detailing quantitative expression levels or enzymatic activities could be incorporated into similar interactive tables.

Chemical Synthesis and Derivatization Strategies for Ginkgolic Acids

Total Chemical Synthesis Approaches for Ginkgolic Acid Analogues

The total synthesis of ginkgolic acid and its analogues has been achieved through several distinct pathways, often utilizing readily available starting materials. One prominent method begins with ethyl 6-methylsalicylate. mdpi.comnih.gov This approach involves a sequence of reactions to build the characteristic long alkyl or alkenyl side chain at the 6-position of the salicylic (B10762653) acid ring. mdpi.com The synthesis of Z and E isomers of ginkgolic acid analogues, with varying side chain lengths from 5 to 13 carbon atoms, has been successfully demonstrated using this precursor. mdpi.com

These synthetic approaches are crucial as they provide access to ginkgolic acid analogues that are not found in nature, such as those with shorter side chains, which are essential for understanding structure-activity relationships. mdpi.com

Palladium-Catalyzed Cross-Coupling in Ginkgolic Acid Synthesis

Palladium-catalyzed cross-coupling reactions have become a powerful and indispensable tool in modern organic synthesis, and their application has been pivotal in the efficient construction of ginkgolic acid structures. acs.orgresearchgate.netnobelprize.org These reactions excel at forming carbon-carbon bonds under mild conditions with high functional group tolerance. nobelprize.orgnih.govmdpi.com

In a recently developed total synthesis of ginkgolic acid (13:0), a palladium-catalyzed cross-coupling reaction serves as the cornerstone of the strategy. acs.org The synthesis commences with 2,6-dihydroxybenzoic acid and employs a state-of-the-art palladium-catalyzed coupling of 1-tridecene. acs.org This key step efficiently attaches the C13 side chain to the aromatic core. The versatility of this method suggests it can be readily extended to synthesize other ginkgolic acid variants with different side chain lengths or functionalities. acs.org The general mechanism for such cross-coupling reactions, like the Suzuki or Negishi reactions, typically involves three main steps: oxidative addition of an organohalide to the Pd(0) catalyst, transmetallation with an organometallic reagent (containing the group to be coupled), and reductive elimination to form the new C-C bond and regenerate the catalyst. nobelprize.orgmdpi.com This catalytic cycle allows for the precise and efficient assembly of complex molecules from simpler precursors. nobelprize.org

Structural Modification and Synthesis of Ginkgolic Acid Derivatives

The synthesis of ginkgolic acid derivatives through structural modification is a key strategy for exploring and optimizing their biological activities. mdpi.comnih.govresearchgate.net These modifications typically focus on the two main components of the molecule: the salicylic acid head and the long aliphatic tail.

Key areas of structural modification include:

Altering the Side Chain Length: Researchers have synthesized series of ginkgolic acid analogues with side chains of varying lengths (e.g., 5 to 13 carbons) to investigate how chain length impacts biological efficacy. mdpi.com

Introducing Unsaturation: The degree and geometry of unsaturation in the side chain are critical. A series of Z (cis) and E (trans) isomers of ginkgolic acid analogues have been prepared to evaluate the influence of double bond configuration on activity. mdpi.comnih.gov

Modifying the Salicylic Acid Core: While many derivatives retain the 6-alkylsalicylic acid structure, modifications to the carboxyl and hydroxyl groups can be explored. For instance, alkoxy surrogates have been synthesized to facilitate easier preparation of analogues. nih.gov

Adding Functional Groups: The introduction of functional groups, such as hydroxyl groups, onto the aliphatic side chain has been investigated to understand its effect on activity. mdpi.com

One synthetic route to achieve these modifications starts from ethyl 6-methylsalicylate, which is elaborated to introduce alkenyl chains of different lengths and geometries. mdpi.comnih.gov The final derivatives are typically obtained after an ester hydrolysis step. mdpi.comnih.gov These synthetic efforts have produced libraries of compounds that are essential for probing the specific structural requirements for various biological targets. mdpi.comnih.gov

Elucidation of Structure-Activity Relationships via Synthetic Analogues

The systematic synthesis of ginkgolic acid analogues has been instrumental in elucidating their structure-activity relationships (SAR) for various biological effects, including molluscicidal and antidiabetic properties. mdpi.comnih.gov By comparing the activities of structurally related synthetic compounds, researchers can identify the key molecular features responsible for their therapeutic or pesticidal effects.

For Molluscicidal Activity:

Chain Length: Studies on synthetic analogues against the snail Oncomelania hupensis revealed that molluscicidal activity decreased as the length of the alkenyl side chain was shortened. mdpi.com

Isomerism: The geometric configuration of the double bond in the side chain plays a significant role. E-isomers consistently demonstrated greater molluscicidal activity than their corresponding Z-isomers. mdpi.com

For Antidiabetic Activity (PTPN9 Inhibition):

Chain Length: A SAR analysis targeting the protein tyrosine phosphatase PTPN9, which is associated with type 2 diabetes, indicated that efficient inhibition required an alkyl chain at the 6-position that was equal in length to or longer than that of natural ginkgolic acid (C13:0). nih.gov

Hydrophobicity: The long alkyl group is believed to play a crucial role in biological activity, likely through hydrophobic interactions with the target protein. mdpi.comnih.gov Docking simulations have shown that potent synthetic analogues can achieve a better binding affinity through unique hydrophobic interactions within a hydrophobic groove of the PTPN9 enzyme. nih.govnih.gov

These SAR studies, made possible by total synthesis and derivatization, provide a rational basis for designing new, more potent, and selective ginkgolic acid derivatives for therapeutic applications. nih.gov

Advanced Methodologies for the Isolation, Purification, and Analytical Characterization of Ginkgolic Acids

Extraction Techniques for Ginkgolic Acid Isolation

The isolation of ginkgolic acids from plant materials, primarily from Ginkgo biloba, involves various advanced extraction methodologies designed to enhance efficiency, yield, and purity. Traditional solvent extraction methods are often being replaced by more sophisticated techniques that offer advantages such as reduced solvent consumption and shorter extraction times. nih.govnih.govproquest.com

Supercritical Fluid Extraction (SFE) , particularly with carbon dioxide (SFE-CO2), is a notable green technology used for this purpose. nih.govproquest.com The low polarity of ginkgolic acids makes them highly soluble in supercritical CO2, often eliminating the need for co-solvents. nih.govproquest.com Optimized conditions for extracting ginkgolic acids from the ginkgo exotesta have been identified as a pressure of 30 MPa, a temperature of 45°C, and a CO2 flow rate of 2 L/min for a duration of 6 hours. nih.govnih.govproquest.com This method has demonstrated higher yields and purity compared to traditional methanol reflux techniques. nih.gov

Ultrasound-Assisted Extraction (UAE) is another effective method that utilizes ultrasonic waves to intensify the extraction process. epa.govjournal-archiveuromedica.eunih.gov This technique enhances the release and diffusion of target compounds from the plant matrix. fao.org Studies have shown that UAE can be a stable and feasible control method for the removal of ginkgolic acids from Ginkgo biloba extract. epa.gov For related phenolic compounds in Ginkgo, UAE has been shown to significantly enhance release and diffusion compared to traditional methods. fao.org

Microwave-Assisted Extraction (MAE) employs microwave energy to heat the solvent and plant material, accelerating the extraction of bioactive compounds. nih.govresearchgate.net Research on phenolic compounds from Ginkgo biloba indicates that MAE can be highly efficient. Optimal conditions for extracting these compounds were found to be using 60% aqueous ethanol as the solvent at a microwave power of 120W for 20 minutes. nih.govresearchgate.net Compared to UAE, MAE has demonstrated superior efficiency and diffusion effectiveness for extracting polyphenols from Ginkgo leaves. fao.org

Table 1: Comparison of Advanced Extraction Techniques for Ginkgolic Acids and Related Phenols

| Technique | Key Parameters | Advantages | Source Material |

|---|---|---|---|

| Supercritical Fluid Extraction (SFE-CO2) | Pressure: 30 MPa; Temperature: 45°C; Time: 6 h; CO2 Flow: 2L/min nih.govnih.gov | High yield, high purity, green technology, no co-solvent needed nih.govnih.govproquest.com | Ginkgo biloba epicarp/exotesta nih.govnih.gov |

| Ultrasound-Assisted Extraction (UAE) | Solvent: 80% ethanol; Temp: 45°C; Time: 120s; Solvent Ratio: 15 mL/g researchgate.net | Enhanced release and diffusion, stable and feasible epa.govfao.org | Ginkgo biloba leaves researchgate.net |

| Microwave-Assisted Extraction (MAE) | Solvent: 60% aq. ethanol; Power: 120W; Time: 20 min nih.govresearchgate.net | Superior efficiency, faster extraction, reduced solvent use fao.orgmdpi.com | Ginkgo biloba leaves nih.govresearchgate.net |

Chromatographic Purification Strategies for Ginkgolic Acid Homologs

Following extraction, various chromatographic techniques are employed to separate and purify individual ginkgolic acid homologs from the complex crude extract.

Silica Gel Column Chromatography

Silica gel column chromatography serves as a fundamental step for the initial purification and fractionation of ginkgolic acids. nih.govresearchgate.net This technique separates compounds based on their polarity. For ginkgolic acids, a common procedure involves first extracting them from the source material (e.g., the exopleura of Ginkgo biloba) with a nonpolar solvent like petroleum ether. nih.govresearchgate.net The resulting crude extract is then loaded onto a silica gel column. Elution is typically performed using a solvent system composed of petroleum ether, diethyl ether, and formic acid, for instance in a ratio of 89:11:1 (v/v/v). nih.govresearchgate.net This process effectively removes many co-extracted impurities, yielding a ginkgolic acid fraction with a purity that can exceed 90%. nih.gov This enriched fraction can then be subjected to more refined purification techniques.

Counter-Current Chromatography and pH-Zone-Refining Approaches

Counter-Current Chromatography (CCC) is a liquid-liquid partition chromatography technique that avoids solid supports, making it highly suitable for separating sensitive compounds. A particularly powerful application for acidic compounds like ginkgolic acids is pH-zone-refining counter-current chromatography (PZRCCC) . acs.orgcimap.res.innih.gov This method separates organic acids based on their pKa values and hydrophobicity, resulting in highly concentrated, distinct peaks. acs.orgcimap.res.in

In a typical PZRCCC separation of ginkgolic acids, a two-phase solvent system is used, such as n-heptane–ethyl acetate–methanol–water (2:1:1.5:1, v/v). acs.orgresearchgate.net An acid (e.g., 40 mM HCl) is added to the organic stationary phase as a "retainer," while a base (e.g., 5 mM triethylamine) is added to the aqueous mobile phase as an "eluter." acs.orgresearchgate.net This setup allows for the successful separation of multiple ginkgolic acid homologs, including C13:0, C15:0, C15:1, C17:1, and C17:2, with purities greater than 98%. acs.orgnih.gov To handle complex mixtures, PZRCCC can be coupled with recycling CCC, where unresolved fractions are re-chromatographed to achieve baseline separation. acs.org

Magnetic Nanoparticle-Based Adsorption

A highly selective and efficient method for purifying ginkgolic acids involves the use of Fe3O4 magnetic nanoparticles (MNPs). acs.orgnih.gov This technique leverages the strong binding affinity between the salicylic (B10762653) acid moiety of ginkgolic acids and the Fe(III) on the surface of the nanoparticles. acs.orgnih.gov The process involves mixing MNPs with a crude extract (e.g., a petroleum ether extract of Ginkgo leaves). acs.orgnih.gov The ginkgolic acids are selectively adsorbed onto the nanoparticles, which can then be easily separated from the mixture using an external magnet.

The adsorption capacity of these MNPs is high, around 4–5% (w/w). acs.orgnih.gov After separation, the ginkgolic acids can be desorbed from the nanoparticles using acidified methanol. This process yields an extract with a ginkgolic acid content as high as 73%. acs.orgnih.gov This MNP-based adsorption method is superior to traditional techniques in terms of selectivity, solvent consumption, and labor. acs.orgnih.gov

Macroporous Resin Purification

Macroporous resins are widely used for the enrichment and purification of various natural products, including ginkgolic acids. maxapress.commaxapress.com These resins function by adsorbing target molecules from a solution and then releasing them during an elution step with a suitable solvent. The choice of resin is critical for optimal performance. Among several types tested for purifying compounds from Ginkgo biloba, the AB-8 resin has shown excellent performance for flavonoids, which are often co-extracted with ginkgolic acids. unirioja.esnih.gov

In one application, the addition of macroporous resin D101 during the probiotic fermentation of ginkgo kernel juice significantly enhanced the removal of ginkgolic acids. maxapress.com After 48 hours, the concentration of ginkgolic acids C13:0 and C15:1 decreased by over 69%. maxapress.com The mechanism involves the adsorption of the ginkgolic acids onto the resin, which reduces mass transfer resistance and facilitates their efficient removal from the solution. maxapress.commaxapress.com

Table 2: Performance of Macroporous Resins in Ginkgo Extract Purification

| Resin Type | Target Compound Class | Adsorption Capacity | Desorption Capacity/Ratio | Key Finding |

|---|---|---|---|---|

| AB-8 | Flavonoids unirioja.esnih.gov | 92.54 ± 0.85 mg/g unirioja.es | 71.03 ± 1.83 mg/g unirioja.es | Superior adsorption and desorption performance for flavonoids unirioja.es |

| D101 | Ginkgolic Acids maxapress.com | Not specified | Not specified | Reduced ginkgolic acid C13:0 and C15:1 content by >69% in 48h maxapress.com |

Preparative High-Performance Liquid Chromatography

Preparative High-Performance Liquid Chromatography (prep-HPLC) is a robust and widely used technique for the final, high-resolution purification of individual ginkgolic acid homologs. nih.govlcms.cz It is often employed after initial purification steps, such as MNP adsorption or silica gel chromatography, to isolate compounds with very high purity. nih.govacs.orgnih.gov

The separation is typically achieved using reversed-phase columns, such as C8 or C18. acs.orgnih.gov A C8 column can provide a different elution order compared to a C18, which can be advantageous for separating specific homologs. caldic.com A combination of a C18 column connected in series with a silver(I)-loaded cation exchanger column has been used to separate ginkgolic acids C13:0, C15:1, C17:2, C15:0, and C17:1 within 21 minutes on an analytical scale, demonstrating a powerful separation strategy that combines reversed-phase mechanisms with double-bond complexation. nih.gov The mobile phase is often a mixture of methanol and acidified water (e.g., with formic or acetic acid). researchgate.netnih.gov This method allows for the isolation of six different ginkgolic acids (C13:0, C15:0, C15:1, C17:1, C17:2, and tentatively C17:3) for further characterization and use as analytical standards. nih.gov

High-Resolution Spectroscopic and Spectrometric Techniques for Structural Elucidation

The precise structural characterization of ginkgolic acids relies on a combination of high-resolution spectroscopic and spectrometric methods. These techniques provide detailed information about the molecular structure, functional groups, and elemental composition of the different ginkgolic acid congeners.

Nuclear Magnetic Resonance Spectroscopy (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of ginkgolic acids. Both ¹H-NMR and ¹³C-NMR provide critical data for identifying the core structure and the nature of the alkyl side chain.

¹H-NMR spectroscopy is particularly useful for the quantitative analysis of the total ginkgolic acid content in extracts without requiring extensive purification. nih.govelsevierpure.com Specific protons on the aromatic ring, namely H-3, H-4, and H-5, are well-resolved in the ¹H-NMR spectrum, typically appearing in the chemical shift range of δ 6.5-7.5 ppm. nih.gov The integration of these signals, relative to an internal standard like anthracene, allows for a straightforward quantification of the total ginkgolic acid concentration. nih.gov Two-dimensional NMR techniques, such as ¹H-¹H Correlation Spectroscopy (COSY), are employed to confirm the correlations between these aromatic protons, further solidifying the structural assignment. nih.gov

Detailed ¹H-NMR spectral data for the aromatic region of ginkgolic acids is presented below.

| Proton | Chemical Shift (δ) Range (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-3 | ~7.15 | t | ~7.6 |

| H-4 | ~6.76 | d | ~7.6 |

| H-5 | ~6.66 | m | - |

Data compiled from studies on ginkgol derivatives. nih.gov

Mass Spectrometry (MS) and Electrospray Ionization (ESI-MS)

Mass spectrometry is indispensable for determining the molecular weights of individual ginkgolic acid homologs and for confirming their elemental composition. When coupled with a separation technique like High-Performance Liquid Chromatography (HPLC), it becomes a highly sensitive and specific analytical method.

Electrospray Ionization (ESI) is a soft ionization technique well-suited for the analysis of ginkgolic acids. ESI-MS operating in the negative ionization mode is particularly effective, as ginkgolic acids readily deprotonate to form abundant [M-H]⁻ ions. nih.govoup.comresearchgate.netresearchgate.netnih.gov This high ionization efficiency leads to excellent sensitivity, often surpassing that of UV detection. nih.govoup.comresearchgate.net The specificity is also high, with minimal interference from other matrix components in Ginkgo extracts. nih.govresearchgate.net

Tandem mass spectrometry (MS/MS) provides further structural information through fragmentation analysis. For instance, the fragmentation of the [M-H]⁻ ion of ginkgolic acid I (C13:0, m/z 345) characteristically yields a fragment ion at m/z 301, corresponding to the loss of CO₂. Similarly, ginkgolic acid II (C15:1, m/z 373) produces a fragment at m/z 329. researchgate.net This predictable fragmentation is crucial for the unambiguous identification of ginkgolic acids in complex mixtures. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further confirming the elemental formula of each congener.

The table below summarizes the deprotonated molecular ions for common ginkgolic acids detected by ESI-MS in negative mode.

| Ginkgolic Acid | Molecular Formula | [M-H]⁻ (m/z) |

| C13:0 | C₂₀H₃₂O₃ | 319 |

| C15:0 | C₂₂H₃₆O₃ | 347 |

| C15:1 | C₂₂H₃₄O₃ | 345 |

| C17:1 | C₂₄H₃₈O₃ | 373 |

| C17:2 | C₂₄H₃₆O₃ | 371 |

Fourier Transform Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

FTIR and UV-Vis spectroscopy provide valuable information about the functional groups and electronic conjugation within the ginkgolic acid molecule.

Fourier Transform Infrared (FTIR) Spectroscopy is used to identify the characteristic functional groups present in ginkgolic acids. The FTIR spectrum would be expected to show strong absorptions corresponding to:

O-H stretching from the hydroxyl and carboxyl groups.

C=O stretching from the carboxylic acid.

C=C stretching from the aromatic ring.

C-H stretching from the alkyl side chain. The presence of these characteristic peaks helps to confirm the identity of isolated ginkgolic acids. nih.govwahj-dna.com.iq

Ultraviolet-Visible (UV-Vis) Spectroscopy reveals information about the electronic structure. Ginkgolic acids exhibit characteristic UV absorption due to the phenolic ring. The UV spectrum of ginkgolic acid typically shows absorption maxima around 245 nm and 308-311 nm. oup.comshimadzu.com The exact position of these maxima can be influenced by the solvent and the specific congener. This property is extensively utilized in UV detectors for HPLC analysis. nih.govresearchgate.net While UV-Vis spectroscopy is less specific than MS or NMR, it is a fundamental technique for detection and quantification when coupled with chromatographic methods. jfda-online.commdpi.com

Quantitative and Qualitative Analytical Methodologies

A variety of analytical techniques are employed for the separation, identification, and quantification of ginkgolic acids in raw materials and finished products. These methods are crucial for quality control, ensuring that the concentration of these potentially allergenic compounds is below established limits.

High-Performance Liquid Chromatography (HPLC) and its Variants (HPLC-DAD, HPLC-UV)

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of ginkgolic acids. researchgate.net Reversed-phase HPLC, often using C8 or C18 columns, is typically employed for the separation of the different ginkgolic acid homologs. shimadzu.com

HPLC with UV or Diode-Array Detection (DAD) is a robust and reliable method for both qualitative and quantitative analysis. nih.govmdpi.comnih.gov

Qualitative Analysis : Identification is achieved by comparing the retention times of peaks in a sample chromatogram with those of known ginkgolic acid standards. DAD provides additional confirmation by comparing the UV spectrum of the peak with that of the standard. researchgate.net Detection is commonly performed at wavelengths around 210 nm or 310 nm. mdpi.comresearchgate.netingentaconnect.com

Quantitative Analysis : The concentration of each ginkgolic acid is determined by measuring the peak area and comparing it to a calibration curve generated from standards of known concentration. nih.gov HPLC-DAD methods have been developed and validated for the simultaneous determination of multiple ginkgolic acids and their degradation products, ginkgols. mdpi.comnih.gov These methods demonstrate good linearity (R² > 0.999), precision, and accuracy. mdpi.comnih.govresearchgate.netscielo.br

The development of Ultra-High-Performance Liquid Chromatography (UHPLC) methods coupled with mass spectrometry has further enhanced the sensitivity and speed of analysis, allowing for the detection of ginkgolic acids at very low levels. nih.gov

The following table outlines typical parameters for an HPLC-DAD method for ginkgolic acid analysis.

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient elution with Acetonitrile/Methanol and acidified water (e.g., with formic or acetic acid) mdpi.comresearchgate.netnih.gov |

| Flow Rate | ~1.0 mL/min mdpi.comingentaconnect.com |

| Detection Wavelength | 210 nm or 310 nm mdpi.comingentaconnect.com |

| Column Temperature | ~40 °C ingentaconnect.com |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the detailed characterization and quantification of ginkgolic acids. acs.orgnih.gov Due to the low volatility and thermal instability of ginkgolic acids (which tend to decarboxylate at high temperatures), a derivatization step is necessary prior to GC analysis. researchgate.netmdpi.com This typically involves methylation of the carboxylic acid and hydroxyl groups, for example, using trimethylsulfonium hydroxide (TMSH). acs.orgnih.govthieme-connect.comresearchgate.net

The resulting ginkgolic acid methyl esters are more volatile and stable for GC analysis. High-resolution capillary GC columns, such as polar (88% cyanopropyl) aryl-polysiloxane columns, are used to achieve separation of the various saturated and unsaturated ginkgolic acid derivatives, including positional isomers of the double bonds in the alkyl chain. acs.orgnih.govresearchgate.netacs.org

The mass spectrometer provides definitive identification based on the characteristic fragmentation patterns of the derivatized ginkgolic acids. researchgate.net Quantitative analysis is often performed in Selected Ion Monitoring (SIM) mode, which offers high sensitivity and selectivity by monitoring specific fragment ions characteristic of the target analytes. acs.orgthieme-connect.com GC-MS methods have been fully validated according to ICH guidelines and have shown excellent performance for the quantitative analysis of ginkgolic acids in various Ginkgo biloba materials. nih.govresearchgate.netacs.org

| Compound | Derivatization Agent | Column Type | Detection Mode |

| Ginkgolic Acids | Trimethylsulfonium hydroxide (TMSH) | HP-88 (polar, 88% cyanopropyl aryl-polysiloxane) | MS (Scan and SIM) |

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) has emerged as a powerful and sensitive technique for the analysis of ginkgolic acids. This method offers significant advantages over traditional High-Performance Liquid Chromatography (HPLC), including higher resolution, shorter analysis times, and increased sensitivity. UPLC-MS/MS is particularly well-suited for the detection and quantification of ginkgolic acids in complex matrices such as Ginkgo biloba extracts and its preparations.

The methodology typically involves the use of a reversed-phase UPLC system, which separates the different ginkgolic acid congeners based on their hydrophobicity. A key aspect of the UPLC separation is the choice of the stationary and mobile phases. For instance, an Agilent Poroshell 120 EC-C18 column has been successfully used with a mobile phase consisting of methanol and 1% acetic acid in a 90:10 (v/v) ratio nih.gov. The separated compounds are then introduced into the mass spectrometer.

Electrospray ionization (ESI) is a commonly employed ionization technique for ginkgolic acids, and it is typically operated in the negative ion mode, which is effective in generating abundant deprotonated molecules [M-H]⁻ oup.comoup.com. The mass spectrometer, often a triple quadrupole instrument, is operated in Multiple Reaction Monitoring (MRM) mode. This mode provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each ginkgolic acid. For example, the analysis of ginkgolic acid I (m/z 345) often involves monitoring its fragment ion at m/z 301, while ginkgolic acid II (m/z 373) produces a characteristic fragment at m/z 329.

The UPLC-MS/MS method for ginkgolic acid analysis has been validated according to stringent guidelines, demonstrating excellent performance characteristics. Key validation parameters for several ginkgolic acid species are summarized in the table below.

| Compound | Mass Concentration Range (µg/L) | Correlation Coefficient (r²) | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) | Limit of Detection (LOD) (µg/g) | Limit of Quantification (LOQ) (µg/g) |

| Ginkgolic acid C13:0 | 2 - 200 | > 0.999 | 86.3 - 114.3 | 0.5 - 13.6 | 0.003 - 0.08 | 0.01 - 0.19 |

| Ginkgolic acid C15:1 | 2 - 200 | > 0.999 | 86.3 - 114.3 | 0.5 - 13.6 | 0.003 - 0.08 | 0.01 - 0.19 |

| Ginkgolic acid C17:1 | 2 - 200 | > 0.999 | 86.3 - 114.3 | 0.5 - 13.6 | 0.003 - 0.08 | 0.01 - 0.19 |

This data is based on a study by Sun et al. (2016) nih.gov

The high sensitivity of UPLC-MS/MS allows for the detection and quantification of ginkgolic acids at very low levels, which is crucial for the quality control of Ginkgo biloba extracts and products to ensure they meet regulatory limits for these potentially harmful compounds.

Application of Hydrogen/Deuterium Exchange in Metabolite Identification

Hydrogen/Deuterium (H/D) exchange coupled with mass spectrometry is a sophisticated technique used for the structural elucidation of metabolites, including those of ginkgolic acids. This method provides valuable information about the number of exchangeable protons (those attached to heteroatoms like oxygen, nitrogen, or sulfur) in a molecule, which aids in identifying the sites of metabolic modification. semanticscholar.org

In the context of ginkgolic acid metabolism, H/D exchange is often used in conjunction with UPLC-MS/MS. The principle involves introducing a deuterium source, typically deuterium oxide (D₂O), into the system, which replaces the labile protons in the analyte molecules with deuterium atoms. This results in a mass shift in the mass spectrum, and the magnitude of this shift corresponds to the number of exchangeable hydrogens.

A study investigating the in vitro metabolism of ginkgolic acid (15:1) in rat liver microsomes utilized UPLC-PDA/ESI-MS/MS combined with H/D exchange to identify its metabolites nih.gov. The results of this study demonstrated that the benzene ring of the ginkgolic acid molecule remained unchanged, while oxidations occurred on the alkyl side chain nih.gov. The H/D exchange data was instrumental in tentatively identifying six phase I metabolites nih.gov.

Another study on the metabolites of ginkgolic acid (15:1) in rats after oral administration also successfully employed an on-line H/D exchange technique with HPLC-MS/MS nih.gov. This approach facilitated the identification of two oxidative metabolites and three mono-glucuronic acid conjugates nih.gov. The glucuronide metabolites could be distinguished by the number of exchangeable hydrogens .

The utility of H/D exchange in metabolite identification can be illustrated with the following theoretical data table, which shows the expected mass shifts for a parent ginkgolic acid and its potential metabolites upon deuteration.

| Compound | Structure | Number of Exchangeable Hydrogens | Expected Mass Shift (Da) |

| Ginkgolic Acid (Parent) | 2-hydroxy-6-alkylbenzoic acid | 2 (-OH, -COOH) | +2 |

| Hydroxylated Metabolite | Hydroxyl group added to alkyl chain | 3 (-OH, -COOH, new -OH) | +3 |

| Glucuronide Conjugate | Glucuronic acid attached to parent | 6 (-OH, -COOH of parent + 4 -OH of glucuronic acid) | +6 |

By comparing the mass spectra obtained with and without H/D exchange, researchers can confidently determine the number of labile protons in a metabolite, which significantly narrows down the possibilities for its structure and helps in its definitive identification.

In Vitro Mechanistic Investigations of Ginkgolic Acid Bioactivities

Unraveling Antimicrobial Action Mechanisms of Ginkgolic Acids

Ginkgolic acids have demonstrated a range of antimicrobial activities through various mechanisms, impacting microbial growth, membrane integrity, macromolecular synthesis, and biofilm formation.

Antibacterial Activities against Gram-Positive and Gram-Negative Organisms

Ginkgolic acids exhibit significant antibacterial activity, with studies often indicating a greater effect against Gram-positive bacteria compared to Gram-negative bacteria. chemfaces.comnih.govresearchgate.netfrontiersin.org For instance, ginkgolic acid C15:1 has shown potent activity against Gram-positive bacteria such as Bacillus amyloliquefaciens, Rhodococcus jostii, Staphylococcus aureus, Streptococcus thermophilus, and vancomycin-resistant Enterococcus spp. frontiersin.org The minimum inhibitory concentration (MIC) values for ginkgolic acid C15:1 against clinical Enterococcus faecalis and Staphylococcus aureus isolates have been reported as ≤4 μg/mL and ≤8 μg/mL, respectively. nih.govnih.gov Ginkgolic acid C15:1 also demonstrated strong bactericidal effects against planktonic Streptococcus agalactiae and those embedded in biofilms, with MIC50 and MIC90 values of 6.25 μM and 12.5 μM against 72 clinical isolates. acs.orgnih.gov

In contrast, ginkgolic acid C15:1 generally shows less effect on the growth of Gram-negative bacteria. chemfaces.comnih.govresearchgate.net This difference in activity may be attributed to the distinct cell wall structures of Gram-positive and Gram-negative bacteria, with the lipid-soluble components, including lipopolysaccharides and phospholipids (B1166683), in the cell wall of Gram-negative bacteria potentially intercepting a significant portion of the ginkgolic acid. chemfaces.comnih.govmdpi.com However, some ginkgolic acids, such as ginkgolic acid C17:1, have shown activity against certain Gram-negative bacteria like Escherichia coli O157:H7, inhibiting fimbriae production and biofilm formation without affecting bacterial growth at 5 μg/mL. chemfaces.commdpi.com Ginkgolic acid C17:1 at 100 µg/mL also inhibited pyocyanin (B1662382) production in Pseudomonas aeruginosa. mdpi.com

Table 1: In Vitro Antibacterial Activity of Ginkgolic Acid C15:1

| Bacterial Species | Gram Stain | MIC/MIC Range (μg/mL) | Effect | Source |

| Enterococcus faecalis | Gram-Positive | ≤4 | Antibacterial, Biofilm Inhibition | nih.govnih.gov |

| Staphylococcus aureus | Gram-Positive | ≤8 | Antibacterial, Biofilm Inhibition | nih.govnih.gov |

| Streptococcus agalactiae | Gram-Positive | 6.25 (MIC50), 12.5 (MIC90) | Bactericidal, Biofilm Inhibition | acs.orgnih.gov |

| Bacillus amyloliquefaciens | Gram-Positive | Not specified | Significant antibacterial activity | nih.govresearchgate.net |

| Escherichia coli O157:H7 | Gram-Negative | 5 | Inhibits fimbriae and biofilm formation | chemfaces.commdpi.com |

| Pseudomonas aeruginosa | Gram-Negative | 100 | Inhibits pyocyanin production | mdpi.com |

Molecular Mechanisms of Bacterial Membrane Disruption

Ginkgolic acids have been shown to affect bacterial membrane integrity. Ginkgolic acid C15:1, for instance, can penetrate Gram-positive bacteria rapidly. nih.govmdpi.com Studies on Streptococcus agalactiae revealed that ginkgolic acid C15:1 triggers membrane damage through a dual-targeting mechanism. It targets phospholipids in the bacterial cytoplasmic membrane and also identifies lipoprotein signaling peptidase II (LspA) as a target protein crucial for maintaining bacterial membrane depolarization and permeabilization. acs.orgnih.gov Ginkgolic acids have also been reported to induce membrane stiffness in Pseudomonas aeruginosa. mdpi.comresearchgate.net Furthermore, ginkgolic acid C13:0 has been found to synergize with carbapenems to disrupt bacterial membranes, leading to increased nucleic acid and protein leakage and enhanced permeability of both inner and outer membranes in Klebsiella pneumoniae. nih.govfrontiersin.org The addition of ginkgolic acid C15:1 led to a rapid elevation of fluorescence intensity of DiBAC4(3), indicating depolarization of the cell membrane and decreased proton motive force (PMF) in Enterococcus faecalis. nih.gov

Inhibition of Macromolecular Biosynthesis (DNA, RNA, Protein)

Investigations into the antibacterial mechanisms of ginkgolic acids indicate their ability to inhibit macromolecular biosynthesis. Large amounts of ginkgolic acid C15:1 can penetrate Gram-positive bacteria and inhibit DNA replication, RNA transcription, and protein synthesis. nih.govmdpi.com In vitro results specifically demonstrated that ginkgolic acid C15:1 could inhibit the activity of multiple proteins, including DNA polymerase. chemfaces.comnih.gov Studies on Bacillus amyloliquefaciens showed that ginkgolic acid C15:1 significantly inhibited the biosynthesis of DNA, RNA, and proteins. chemfaces.comnih.gov The disruption of iron homeostasis has also been linked to the antibacterial activity of ginkgolic acid C15:1 against Gram-positive bacteria, facilitating the disruption of ribosome function and protein synthesis. nih.govnih.gov

Modulation of Bacterial Biofilm Formation

Ginkgolic acids have demonstrated the ability to modulate bacterial biofilm formation. Ginkgolic acid C15:1 at 16 μg/mL inhibited the biofilm formation and growth of Cutibacterium acnes. mdpi.com Ginkgolic acid C15:1 and C17:1 at 5 μg/mL significantly inhibited the formation of Escherichia coli O157:H7 biofilms. chemfaces.com This inhibition involved the repression of curli genes and prophage genes, leading to reduced fimbriae production. chemfaces.commdpi.com Ginkgolic acids also inhibited the biofilm formation of several Staphylococcus aureus strains. chemfaces.com Ginkgolic acid C15:1 displayed high efficiency in inhibiting biofilm formation by Enterococcus faecalis and Staphylococcus aureus and could penetrate mature biofilms to kill embedded cells. nih.govnih.gov While ginkgolic acid C15:1 inhibited the formation of quorum sensing dependent virulence factors in Pseudomonas aeruginosa, it surprisingly promoted the formation of biofilms in this specific bacterium. researchgate.net

Antifungal and Antiviral Activity Modalities

Ginkgolic acids possess antifungal and antiviral activities. Ginkgolic acid has shown inhibitory activity against pathogenic fungi such as Nigrospora oryzae and Alternaria alternata. researchgate.netresearchgate.net At a concentration of 5 mg/mL, ginkgolic acid reached inhibition rates of 65.82% against N. oryzae and 56.96% against A. alternata. researchgate.net The antifungal mechanism against N. oryzae involves the lysis of the cell membrane, causing leakage of mycelial protein and increased cell membrane permeability. researchgate.net

In terms of antiviral activity, ginkgolic acids have shown effects against a range of viruses. Ginkgolic acids inhibit HIV protease activity in a concentration-dependent manner in vitro. mdpi.comscilit.com They have also been shown to inhibit the activity of SARS-CoV-2 3-Chymotrypsin-like protease. mdpi.comresearchgate.net A significant mechanism of antiviral action is the inhibition of viral fusion, affecting a broad spectrum of enveloped viruses including HIV, Ebola virus, influenza A virus, and Epstein Barr virus. mdpi.comscilit.comresearchgate.netsemanticscholar.org Ginkgolic acid inhibits virion entry by blocking the initial fusion event and also exhibits virucidal activity by disrupting the viral structure. scilit.comsemanticscholar.org Furthermore, ginkgolic acid has been reported to inhibit viral protein synthesis and DNA replication in Herpes simplex virus type 1 (HSV-1) and human cytomegalovirus (HCMV). scilit.comsemanticscholar.orgmdpi.com It suppressed the reactivation of HCMV strains and prevented plaque formation with IC50 values of 6.38 and 7.26 µM. mdpi.com Against HSV-1, ginkgolic acid blocked infection by inhibiting viral protein synthesis (immediate early, early, and late proteins) and repressing viral progeny production. mdpi.com

Table 2: In Vitro Antifungal and Antiviral Activity of Ginkgolic Acid

| Microorganism | Type | Concentration/IC50 | Effect | Source |

| Nigrospora oryzae | Fungus | 5 mg/mL | 65.82% inhibition, cell membrane lysis | researchgate.netresearchgate.net |

| Alternaria alternata | Fungus | 5 mg/mL | 56.96% inhibition | researchgate.net |

| HIV | Virus | 31.2 to 125 µg/mL | Inhibits protease activity, inhibits infection, inhibits viral fusion | mdpi.comscilit.com |

| SARS-CoV-2 | Virus | Not specified | Inhibits 3-Chymotrypsin-like protease | mdpi.comresearchgate.net |

| HSV-1 | Virus | 2.5 to 50 µM | Inhibits replication, inhibits viral protein synthesis, inhibits fusion | scilit.comsemanticscholar.orgmdpi.com |

| HCMV | Virus | 6.38 µM (IC50), 7.26 µM (IC50) | Suppresses reactivation, prevents plaque formation, inhibits DNA replication | mdpi.com |

| Ebola virus | Virus | Not specified | Inhibits viral fusion | scilit.comsemanticscholar.org |

| Influenza A virus | Virus | Not specified | Inhibits viral fusion | scilit.comsemanticscholar.org |

| Epstein Barr virus | Virus | 10 µM | Blocks membrane fusion | mdpi.com |

Antiparasitic Efficacy and Target Identification

Ginkgolic acids have also shown antiparasitic activity. Ginkgolic acid C13:0 and C15:1 have demonstrated efficacy against Pseudodactylogyrus, a monogenean parasite affecting European eels. researchgate.net Ginkgolic acid C13:0 at 2.5 mg/L showed 100% anthelmintic efficacy with an ED50 of 0.72 mg/L, while ginkgolic acid C15:1 at 6.0 mg/L also showed 100% efficacy with an ED50 of 2.88 mg/L. researchgate.net In vitro screening has also explored the activity of ginkgolic acids against Cryptosporidium andersoni, with ginkgolic acid monomers like C15:1 and C13:0 showing anti-Cryptosporidium activities in cell culture. researchgate.netbesjournal.com

Table 3: In Vitro Antiparasitic Activity of Ginkgolic Acids

| Parasite Species | Ginkgolic Acid | Concentration (mg/L) | Efficacy | ED50 (mg/L) | Source |

| Pseudodactylogyrus | C13:0 | 2.5 | 100% | 0.72 | researchgate.net |

| Pseudodactylogyrus | C15:1 | 6.0 | 100% | 2.88 | researchgate.net |

| Cryptosporidium andersoni | C15:1, C13:0 | Not specified | Activity | Not specified | researchgate.netbesjournal.com |

Elucidating Anti-Cancer Cell Signaling Pathways Modulated by Ginkgolic Acids

In vitro research has delved into how ginkgolic acids interact with various signaling pathways crucial for cancer cell survival, proliferation, migration, and invasion. These investigations provide insights into the molecular basis of the observed anti-cancer properties of ginkgolic acids.

Effects on Cell Proliferation and Apoptosis Induction in Cancer Models

Ginkgolic acids have demonstrated the ability to reduce cancer cell proliferation and induce apoptosis in various in vitro cancer models. Studies have shown that ginkgolic acid treatment can lead to a dose- and time-dependent reduction in cancer cell proliferation. mdpi.com This effect has been observed in a range of human cancer cell lines, including tongue squamous carcinoma (Tac8113), nasopharyngeal carcinoma (5-8F, CNE2, NP69), gastric cancer (BGC-823, SGC-7901, MGC-803, AGS), ovarian cancer (SKOV3, CAOV3), colon cancer (SW480), liver cancer (HepG2), and glioblastoma cells. mdpi.comnih.govnih.govspandidos-publications.comspandidos-publications.comingentaconnect.comscienceasia.org

Mechanistically, ginkgolic acids can induce apoptosis, a programmed cell death process. This is often characterized by the activation of caspases, such as caspase-9 and caspase-3, and the modulation of apoptosis-related proteins like the upregulation of pro-apoptotic Bax and downregulation of anti-apoptotic Bcl-2. mdpi.com In colon cancer cells, ginkgolic acid treatment induced intrinsic apoptosis, evidenced by the release of cytochrome c from mitochondria. nih.gov Ginkgolic acids have also been shown to arrest the cell cycle, frequently at the G0/G1 phase, contributing to the inhibition of proliferation. mdpi.comspandidos-publications.comnih.gov

The interplay between apoptosis and autophagy has also been noted. In colon cancer cells, while ginkgolic acid induced both apoptosis and autophagy, studies suggest that apoptosis plays a more significant role in cell death under these conditions. mdpi.comnih.gov This process can be mediated by the generation of reactive oxygen species (ROS). nih.gov

Inhibition of Cancer Cell Migration and Invasion

Beyond inhibiting proliferation, ginkgolic acids have been shown to suppress the migration and invasion of cancer cells in vitro. This is a critical aspect of their potential anti-cancer activity, as migration and invasion are key steps in metastasis. Studies using wound-healing and Transwell assays have demonstrated that ginkgolic acids can significantly reduce the migratory and invasive capabilities of various cancer cell lines, including breast cancer (MCF-7, MDA-MB-231), colon cancer (SW480), liver cancer (HepG2), nasopharyngeal carcinoma (CNE-2Z), and ovarian cancer (SKOV3, CAOV3) cells. nih.govnih.govspandidos-publications.comspandidos-publications.commdpi.comoncotarget.com

The mechanisms underlying this inhibition involve the modulation of proteins and pathways associated with cell motility and extracellular matrix degradation. For instance, ginkgolic acids have been shown to decrease the expression of matrix metalloproteinases (MMP)-2 and MMP-9, enzymes that play a crucial role in breaking down the extracellular matrix, thereby facilitating invasion. nih.govmdpi.compreprints.org Inhibition of the PI3K/Akt/mTOR signaling pathway has also been implicated in the suppression of invasion and migration by ginkgolic acids in lung and colon cancer cells. mdpi.comnih.gov In colon cancer cells, the inhibition of migration and invasion was linked to the activation of AMP-activated protein kinase (AMPK) and the subsequent reduction in the expression of invasion-associated proteins like MMP-2, MMP-9, urinary-type plasminogen activator (uPA), and C-X-C chemokine receptor type 4 (CXCR4). nih.govspandidos-publications.com

Role in SUMOylation Pathway Inhibition

A significant mechanistic finding regarding ginkgolic acids is their activity as inhibitors of protein SUMOylation. mdpi.comnii.ac.jpnih.govrndsystems.comresearchgate.net SUMOylation, a post-translational modification, is involved in regulating diverse cellular functions, and its dysregulation has been linked to cancer development. nii.ac.jpnih.govresearchgate.net Ginkgolic acid and its analog, anacardic acid, have been identified as small molecule inhibitors of protein SUMOylation, affecting both in vitro and in vivo processes without impacting ubiquitination. nii.ac.jpnih.gov

Mechanistically, ginkgolic acid inhibits SUMOylation by directly binding to the SUMO-activating enzyme (E1) and blocking the formation of the E1-SUMO intermediate. nii.ac.jpnih.govrndsystems.com This specific inhibition of SUMO1 has been shown to dampen the tumorigenic properties of cancer cells and inhibit tumor invasion. nih.gov Inhibition of SUMOylation by ginkgolic acid has also been linked to the activation of autophagy. mdpi.comnih.gov

Interaction with NF-κB Activity and Related Signaling

Ginkgolic acids have been observed to interact with the NF-κB signaling pathway, a key regulator of inflammation, immunity, cell proliferation, and survival, which is often constitutively active in cancer. Studies have reported that ginkgolic acids can inhibit NF-κB activity. mdpi.comnih.govnih.govresearchgate.netoncotarget.com This inhibition may occur through the blockage of SUMOylation of NEMO (NF-κB essential modulator), a crucial upstream regulator of NF-κB. mdpi.comnih.govresearchgate.netoncotarget.com By inhibiting NEMO SUMOylation, ginkgolic acids can suppress the activation of NF-κB signaling. nih.gov

Influence on LncRNA-Mediated Regulatory Axes (e.g., MALAT1/JAK2)

Research indicates that ginkgolic acids can influence cancer progression by modulating long non-coding RNA (lncRNA)-mediated regulatory axes. One such axis involves the lncRNA MALAT1 and JAK2. Studies on ovarian cancer cells have shown that ginkgolic acid can inhibit cell proliferation and migration by downregulating the lncRNA MALAT1/JAK2 axis. mdpi.comnih.govnih.govresearchgate.netlarvol.com

In vitro experiments demonstrated that ginkgolic acid treatment led to decreased expression levels of both lncRNA MALAT1 and JAK2 protein in ovarian cancer cell lines. nih.govnih.gov Furthermore, overexpression of lncRNA MALAT1 was found to partially reverse the inhibitory effects of ginkgolic acid on the proliferative and migratory capacities of these cells. nih.gov This suggests that ginkgolic acid's anti-cancer effects in ovarian cancer, at least in part, involve the suppression of the MALAT1/JAK2 signaling pathway.

Inhibition of Fatty Acid Synthase

Ginkgolic acids have been identified as inhibitors of fatty acid synthase (FAS). nii.ac.jpresearchgate.nettandfonline.commedkoo.comnih.govtandfonline.com FAS is an enzyme involved in the synthesis of fatty acids, and its expression is often significantly upregulated in various human cancers compared to normal tissues, making it a potential target for cancer therapy. tandfonline.comnih.govtandfonline.com

In vitro studies have shown that specific ginkgolic acid variants, such as C15:1, C17:2, and C17:1, isolated from Ginkgo biloba leaves, exhibit inhibitory activity against FAS. tandfonline.comnih.govtandfonline.com The inhibitory potency of these ginkgolic acids has been reported to be comparable to or even more potent than established FAS inhibitors like luteolin (B72000) and cerulenin. tandfonline.comtandfonline.com This inhibition of FAS by ginkgolic acids is thought to contribute to their cytotoxic activity against cancer cells. tandfonline.comnih.gov

Here is a table summarizing some of the in vitro data on the FAS inhibitory activity of ginkgolic acids:

| Ginkgolic Acid Variant | IC₅₀ (µM) | Cancer Cell Lines Tested | Citation |

| C15:1 | 17.1 | HL-60, A549, MCF-7 | tandfonline.comnih.govtandfonline.com |

| C17:2 | 9.2 | HL-60, A549, MCF-7 | tandfonline.comnih.govtandfonline.com |

| C17:1 | 10.5 | HL-60, A549, MCF-7 | tandfonline.comnih.govtandfonline.commedchemexpress.com |

This inhibition of FAS by ginkgolic acids contributes to their observed cytotoxic effects on cancer cells. tandfonline.comnih.gov

Enzymatic Modulation and Inhibition by Ginkgolic Acids

Ginkgolic acids have demonstrated the ability to modulate the activity of several key enzymes, contributing to their observed biological effects.

Protein Tyrosine Phosphatase (PTP) Inhibition and Associated Pathways (e.g., AMPK)

Ginkgolic acids, particularly ginkgolic acid C13:0, have been identified as inhibitors of protein tyrosine phosphatases (PTPs) relevant to insulin (B600854) resistance, specifically PTPN9 and DUSP9. mdpi.comresearchgate.netnih.gov In vitro studies have shown that ginkgolic acid inhibits the enzymatic activity of PTPN9 with a Kᵢ of 53 µM and DUSP9 with a Kᵢ of 2.5 µM. mdpi.comresearchgate.netnih.gov This inhibition leads to increased phosphorylation of AMP-activated protein kinase (AMPK) in adipocytes. researchgate.netnih.govmdpi.comnih.gov The negative regulation of AMPK activity by PTPN9 and DUSP9 means that their inhibition by ginkgolic acid can indirectly enhance AMPK activity. mdpi.comnih.gov The activation of AMPK is a significant target for type 2 diabetes treatment due to its role as a master regulator of glycolic metabolism and its insulin-sensitizing effects. mdpi.com

Data on PTP Inhibition:

| Compound | Target Enzyme | Inhibition Type | Kᵢ (µM) | IC₅₀ (µM) |

|---|---|---|---|---|

| Ginkgolic acid | PTPN9 | Inhibitor | 53 |

Tyrosinase Enzyme Inhibitory Mechanisms

Investigations into the tyrosinase inhibitory activity of ginkgolic acids have been conducted. Ginkgolic acid C13:0 has shown a dose-dependent inhibitory effect on mushroom tyrosinase in vitro. acs.org The concentration required to inhibit 50% of tyrosinase activity (IC₅₀) for synthesized ginkgolic acid C13:0 was estimated to be 2.8 mg/mL. acs.org While this activity was observed, it was noted that its potency was lower compared to a positive control like kojic acid (IC₅₀ = 0.047 mg/mL). acs.org The mechanism of tyrosinase inhibition by ginkgolic acid C13:0 was probed and found not to be correlated with its antioxidant activity. acs.org

Data on Tyrosinase Inhibition:

| Compound | Target Enzyme | IC₅₀ (mg/mL) | Notes |

|---|---|---|---|

| Ginkgolic acid (C13:0) | Mushroom Tyrosinase | 2.8 | Dose-dependent inhibition observed. acs.org |

Inhibition of Pro-Inflammatory Lipid Mediator Biosynthesis Enzymes (COX, LO)

Ginkgolic acid acts as a multi-target inhibitor of key enzymes involved in the biosynthesis of pro-inflammatory lipid mediators, including enzymes in the cyclooxygenase (COX) and lipoxygenase (LO) pathways. nih.govnih.govdbcls.jpresearchgate.net In cell-free assays, ginkgolic acid potently suppressed the activity of microsomal prostaglandin (B15479496) E₂ synthase-1 (mPGES-1) with an IC₅₀ of 0.7 µM. nih.govunivie.ac.at This inhibition was found to be fully reversible and largely independent of the substrate concentration. nih.govunivie.ac.at Furthermore, ginkgolic acid inhibited 5-LO, a key enzyme in leukotriene biosynthesis, with high potency, showing an IC₅₀ of 0.2 µM in a cell-free assay. nih.govnih.govunivie.ac.at This inhibition was also reversible and substrate-independent. nih.govunivie.ac.at Additional targets identified in cell-free assays include COX-1 and thromboxane (B8750289) A₂ synthase (TXAS), albeit with lower affinity (IC₅₀ values of 8.1 µM and 5.2 µM, respectively). nih.govunivie.ac.at Interference with mPGES-1, COX-1, TXAS, and 5-LO was also observed in intact cells, with IC₅₀ values ranging from 2.1 to 3.8 µM. nih.govnih.gov Docking simulations support the molecular interaction of ginkgolic acid with the binding sites of mPGES-1 and 5-LO. nih.govnih.govunivie.ac.at

Data on Inhibition of Pro-Inflammatory Lipid Mediator Biosynthesis Enzymes:

| Target Enzyme | Assay Type | IC₅₀ (µM) | Notes |

|---|---|---|---|

| mPGES-1 | Cell-free | 0.7 | Potent, reversible, substrate-independent. nih.govunivie.ac.at |

| 5-LO | Cell-free | 0.2 | Potent, reversible, substrate-independent. nih.govnih.govunivie.ac.at |

| COX-1 | Cell-free | 8.1 | Lower affinity compared to mPGES-1, 5-LO. nih.govunivie.ac.at |

| TXAS | Cell-free | 5.2 | Lower affinity compared to mPGES-1, 5-LO. nih.govunivie.ac.at |

| mPGES-1 | Intact cells | 2.1-3.8 | Interference observed. nih.govnih.gov |

| COX-1 | Intact cells | 2.1-3.8 | Interference observed. nih.govnih.gov |

| TXAS | Intact cells | 2.1-3.8 | Interference observed. nih.govnih.gov |

Other Investigated Biological Activities

Beyond enzymatic modulation, in vitro studies have explored other biological activities of ginkgolic acid relevant to specific disease contexts.

Anti-fibrotic Mechanisms and Epithelial-Mesenchymal Transition Modulation

Ginkgolic acid has shown potential anti-fibrotic effects, partly through the modulation of epithelial-mesenchymal transition (EMT). nih.govresearchgate.netnih.gov In vitro experiments using lung epithelial A549 cells have demonstrated that ginkgolic acid inhibits the transforming growth factor-beta 1 (TGF-β1)-mediated SUMOylation of SMAD4. nih.govresearchgate.netnih.gov This inhibition of SMAD4 SUMOylation is linked to the suppression of epithelial-mesenchymal transition induced by TGF-β1. nih.govresearchgate.netnih.gov EMT is a process implicated in the progression of fibrosis. mdpi.com Ginkgolic acid's ability to interfere with this pathway suggests a mechanism by which it may exert anti-fibrotic effects. nih.govnih.gov

Antidiabetic Mechanisms through Glucose Uptake Enhancement

Ginkgolic acid has been investigated for its potential antidiabetic mechanisms, particularly its effect on glucose uptake. In vitro studies using differentiated C2C12 muscle cells and 3T3-L1 adipocytes have shown that ginkgolic acid significantly increases glucose uptake. mdpi.comresearchgate.netnih.gov This enhancement of glucose uptake is linked to the activation of the AMPK signaling pathway. researchgate.netnih.govmdpi.comnih.gov As discussed earlier, ginkgolic acid's inhibitory activity on PTPN9 and DUSP9 contributes to increased AMPK phosphorylation, which in turn promotes glucose uptake in these cell lines. mdpi.comresearchgate.netnih.govmdpi.comnih.gov These in vitro findings suggest that ginkgolic acid's ability to enhance glucose uptake through the PTPN9/DUSP9-AMPK pathway is a potential mechanism for its antidiabetic effects. researchgate.netmdpi.comnih.gov

Neuroprotective Research Frameworks

In vitro studies have explored the neuroprotective potential of ginkgolic acids within various research frameworks, focusing on their effects on neuronal survival, synaptic function, and molecular pathways implicated in neurodegenerative processes.

One area of investigation involves the impact of ginkgolic acids on synaptic plasticity, a fundamental process for learning and memory. Studies utilizing mouse hippocampal CA1 pyramidal neurons have shown that ginkgolic acid C15:1 can significantly enhance long-term potentiation (LTP), a cellular mechanism underlying learning and memory. Furthermore, ginkgolic acid C15:1 demonstrated the ability to rescue the impairment of LTP induced by amyloid-β (Aβ), a peptide centrally involved in Alzheimer's disease pathology. mdpi.comnih.govresearchgate.netfrontiersin.org This suggests a potential protective effect against Aβ-induced synaptic dysfunction. mdpi.comnih.govresearchgate.netfrontiersin.org

Research has also delved into the mechanisms by which ginkgolic acids might exert these neuroprotective effects. Inhibition of SUMOylation has emerged as a potential pathway. Ginkgolic acids, particularly ginkgolic acid C15:1, are known inhibitors of protein SUMOylation by blocking the formation of the E1-SUMO intermediate. mdpi.comnih.govnih.gov Studies suggest that ginkgolic acid-mediated SUMOylation inhibition can enhance autophagy activity, a cellular process responsible for clearing misfolded and aggregated proteins. mdpi.comresearchgate.netnih.gov This enhanced autophagic clearance may contribute to the neuroprotective effects observed in models involving the accumulation of neuronal aggregates, such as those seen in Huntington's disease. mdpi.comresearchgate.net

While some studies highlight the neuroprotective aspects of ginkgolic acids, it is important to note that other research indicates potential cytotoxicity at higher concentrations. For instance, ginkgolic acids at concentrations between 100 and 500 µM have been shown to induce neuronal death exhibiting features of both apoptosis and necrosis in in vitro models. thieme-connect.com However, standardized Ginkgo biloba extracts like EGb 761 typically have very low levels of ginkgolic acids (less than 5 ppm) due to their recognized toxicity. thieme-connect.commiloa.eufrontiersin.orgworldscientific.com

Despite the potential for toxicity at higher levels, the exploration of specific ginkgolic acid congeners and their precise mechanisms at lower, potentially therapeutic concentrations continues. The ability of ginkgolic acid C15:1 to protect against Aβ-induced synaptic impairment in hippocampal neurons in vitro provides a framework for further investigation into its therapeutic potential for neurodegenerative conditions characterized by Aβ pathology. nih.govresearchgate.netfrontiersin.org

Data on the effect of Ginkgolic acid C15:1 on hippocampal LTP is summarized below:

| Ginkgolic Acid C15:1 Concentration | LTP Magnitude (% of Control) | Statistical Significance (vs. Vehicle) |

| 1 µM | 155 ± 13% | p > 0.05 |

| 3 µM | 237 ± 14% | p < 0.001 |

| 10 µM | 270 ± 15% | p < 0.001 |

| 30 µM | 275 ± 11% | p < 0.001 |

Data on the effect of Ginkgolic acid on Aβ-mediated effects on excitatory transmission is summarized below:

| Treatment | sEPSC Amplitude (% of Baseline) | sEPSC Frequency (% of Baseline) | Statistical Significance (vs. Baseline) |

| 500 nM Aβ | 80 ± 4% | 74 ± 4% | p < 0.05 |

| Ginkgolic Acid + 500 nM Aβ | Rescued (Specific data not provided in snippet) | Rescued (Specific data not provided in snippet) | (Specific data not provided in snippet) |

Ecological and Plant Physiological Roles of Ginkgolic Acids

Defense Mechanisms against Biotic Stresses (Insects, Fungi, Bacteria)

Ginkgolic acids contribute to the defense mechanisms of Ginkgo biloba against a variety of biotic threats, including insects, fungi, and bacteria. These compounds are known for their cytotoxic and allergenic effects, which provide a defense against these organisms researchgate.netresearchgate.netbsb-muenchen.deresearchgate.net. The accumulation of ginkgolic acids, especially in the episperm (seed coat), is thought to provide a unique defense mechanism for the seeds, aiding in their survival researchgate.netresearchgate.netbsb-muenchen.deresearchgate.netresearchgate.net.

Research has demonstrated the antimicrobial properties of ginkgolic acids against certain bacteria and fungi acs.orgontosight.aimdpi.com. Specifically, ginkgolic acid (C15:1) has shown antibacterial activity against Gram-positive bacteria such as Enterococcus faecalis and Staphylococcus aureus, inhibiting their growth and biofilm formation mdpi.comnih.gov. The mechanism of action against Gram-positive bacteria may involve cross-talk with iron homeostasis and the disruption of ribosome and protein synthesis nih.gov. While ginkgolic acid (C17:1) has shown some activity against Gram-negative Pseudomonas aeruginosa by reducing pyocyanin (B1662382) production and inducing membrane stiffness, ginkgolic acid (C15:1) generally shows little activity against Gram-negative bacteria, possibly due to the composition of their cell walls mdpi.com.

The antimicrobial activity of ginkgolic acid appears to be influenced by the length of its alkyl side chain, with activity potentially reaching a maximum at a particular critical length up.ac.za. Studies have shown that ginkgolic acid (C17:1) can penetrate the cell wall of Gram-negative bacteria to exhibit antibacterial activity mdpi.com.

Ginkgolic acids also exhibit antifungal activity. Ginkgolic acid present in the seedcoat has shown activity against tubercle bacillus mdpi.com. More recent studies have investigated the antifungal action of ginkgolic acid against pathogenic fungi such as Nigrospora oryzae, Alternaria alternata, and Penicillium expansum researchgate.netresearchgate.net. Ginkgolic acid demonstrated the strongest inhibition against Nigrospora oryzae, with a significant inhibition rate at a concentration of 5 mg/mL researchgate.netresearchgate.net. The antifungal mechanism against N. oryzae involves lysing the cell membrane, causing leakage of mycelial protein, increasing cell membrane permeability, and decreasing the activities of superoxide (B77818) dismutase and catalase researchgate.netresearchgate.net. Ginkgolic acid can also protect plant leaves from fungal infection researchgate.netresearchgate.net.

In addition to antimicrobial and antifungal activities, ginkgolic acids have been recognized for their insecticidal properties frontiersin.org. Extracts containing ginkgolic acid from the Ginkgo biloba exocarp have shown effective insecticidal activity against Plutella xylostella (diamondback moth) theiet.orgtheiet.org. A specific ginkgolic acid isolated from the external seed coat, identified as 6-[(Z)-10-heptadecenyl]-2-hydroxybenzoic acid (a C17:1 ginkgolic acid), demonstrated powerful contact toxicity against the citrus red mite, Panonychus citri, with rapid action and corrosive effects on the mite's cuticle nih.gov. This compound's efficacy was comparable to or significantly superior to some synthetic acaricides in laboratory bioassays nih.gov.

Research findings on the insecticidal activity of a C17:1 ginkgolic acid against Panonychus citri are summarized in the following table:

| Compound | Organism | Activity Type | LC50 (mg/L) at 24h | LC90 (mg/L) at 24h | Notes | Source |

| 6-[(Z)-10-heptadecenyl]-2-hydroxybenzoic acid | Panonychus citri | Contact Toxicity | 5.2 | 13.4 | Quick-acting, corrosive to cuticle | nih.gov |

| Pyridaben | Panonychus citri | Contact Toxicity | 3.4 | 69.6 | Synthetic control | nih.gov |

| Omethoate | Panonychus citri | Contact Toxicity | 122 | 453 | Synthetic control | nih.gov |

Ginkgolic acid (C15:0) has also been shown to prevent fruit infestation by codling moth (Cydia pomonella) at concentrations as low as 1 mg/mL, indicating feeding deterrent properties acs.org. Other ginkgolic acids, such as C13:0, C15:1, and C17:1, did not show effects on fruit infestation behavior in this study acs.org.

Role in Plant Growth and Development

While the primary focus of research on ginkgolic acids in plants is their defensive role, there is some evidence suggesting a potential, albeit indirect, link to plant growth and development, particularly concerning their biosynthesis regulation. The accumulation of ginkgolic acids in the episperm of Ginkgo biloba is a developmental process bsb-muenchen.deresearchgate.net. Studies investigating the biosynthesis of ginkgolic acids have explored the involvement of plant hormones.

Research indicates that the levels of endogenous hormones such as auxin, cytokinin, and gibberellins (B7789140) (GA1 and GA3) vary significantly during the development of the Ginkgo biloba episperm, suggesting their regulatory roles in this process researchgate.net. Notably, a significant positive correlation has been observed between the content of salicylic (B10762653) acid (SA) and ginkgolic acid content in the episperm researchgate.net. Exogenous application of a combination of plant hormones, including NAA (an auxin), 6-BA (a cytokinin), and SA, on developing Ginkgo biloba fruits resulted in an increase in both episperm yield and ginkgolic acid content researchgate.net. This suggests that plant hormones, particularly salicylic acid, may play a role in regulating the accumulation of ginkgolic acids during fruit and seed development researchgate.net.

Furthermore, studies using metabolome and transcriptome analysis have identified genes and transcription factors potentially involved in ginkgolic acid biosynthesis bsb-muenchen.de. The expression levels of genes associated with ginkgolic acid production can be altered by the application of jasmonic acid (JA), another plant hormone known for its role in defense responses bsb-muenchen.de. This indicates a complex regulatory network involving plant hormones that influences the production of ginkgolic acids, which are crucial for the plant's defense, and this regulation is intertwined with developmental processes like episperm maturation.